molecular formula C6H5IN4 B596163 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245648-97-8

8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B596163
CAS No.: 1245648-97-8
M. Wt: 260.038
InChI Key: TWHJYZNVKBUSQM-UHFFFAOYSA-N
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Description

8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine ( 1245648-97-8) is a versatile nitrogen-containing heterocyclic compound of significant interest in medicinal and pharmaceutical chemistry. This chemical serves as a key synthetic intermediate for the construction of more complex molecules. The 1,2,4-triazolo[1,5-a]pyridine core is a privileged structure found in compounds with a range of biological activities, including acting as RORγt inverse agonists, JAK1 and JAK2 inhibitors, and treatments for cardiovascular disorders and hyperproliferative conditions . The iodine substituent at the 8-position makes this molecule particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling rapid exploration of structure-activity relationships in drug discovery programs . Researchers utilize this compound as a building block in the development of novel therapeutic agents. Its mechanism of action is derived from its role as a core scaffold in molecules that modulate various enzymatic and receptor targets, with the bridge-headed nitrogen atom being a key structural feature for biological activity . Synthetic methodologies for this class of compounds are an active area of research, with recent advances including catalyst-free, microwave-mediated pathways that offer more sustainable and efficient synthesis options . Product Specifications: • CAS Number: 1245648-97-8 • Molecular Formula: C 6 H 5 IN 4 • Molecular Weight: 260.04 g/mol • SMILES: NC1=NN2C=CC=C(I)C2=N1 Handling and Storage: To ensure product stability, this material should be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHJYZNVKBUSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular annulation enables direct N–N bond formation. As demonstrated by Zhao et al., N-(pyridin-2-yl)benzimidamides undergo oxidative cyclization in the presence of PIFA, yielding 1,2,4-triazolo[1,5-a]pyridines. For 8-iodo derivatives, pre-functionalization of the pyridine ring with iodine prior to annulation is required. This method avoids transition metals, simplifying post-synthesis purification.

Performance Metrics

Reactions typically complete within 1–2 hours at room temperature, with yields exceeding 80% for analogous compounds. However, the cost of PIFA and the need for anhydrous conditions may limit scalability.

Microwave-Assisted Tandem Reaction

Recent advancements in green chemistry have introduced microwave-mediated synthesis, significantly reducing reaction times and energy consumption.

Substrate Scope and Conditions

A 2024 study described a catalyst-free tandem reaction between enaminonitriles and benzohydrazides under microwave irradiation (Scheme 1). The process involves:

  • Transamidation : Enaminonitrile reacts with benzohydrazide to form an intermediate acyl hydrazide.

  • Nucleophilic Addition : The hydrazide attacks the nitrile group, generating a cyclic intermediate.

  • Condensation and Aromatization : Elimination of water yields the triazolopyridine core.

Iodination is achieved either in situ using iodine-containing reagents or via post-synthesis electrophilic substitution.

Efficiency and Sustainability

This method achieves yields of 75–92% within 20–30 minutes, outperforming conventional thermal methods. The absence of catalysts and solvents aligns with green chemistry principles, though microwave equipment availability may pose practical barriers.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each method:

MethodReaction TimeYield (%)CatalystKey AdvantagesLimitations
Multi-Step Iodination12–24 h40–60*Cu/FeCl₃Modular, scalableLow regioselectivity
Metal-Free (PIFA)1–2 h>80*NoneHigh purity, no metal residuesCostly reagents
Microwave-Assisted20–30 min75–92NoneRapid, eco-friendlySpecialized equipment required

*Estimated from analogous reactions .

Chemical Reactions Analysis

Chemical Reactions Involving 8-Iodo- triazolo[1,5-a]pyridin-2-amine

The compound undergoes various chemical reactions that can be categorized into several types:

2.1. Oxidation Reactions

The iodine atom in 8-Iodo- triazolo[1,5-a]pyridin-2-amine can be oxidized using reagents such as sodium hypochlorite or lead tetraacetate. These reactions can yield various oxidized derivatives that may exhibit different biological properties.

2.2. Reduction Reactions

Reduction reactions can be performed using common reducing agents such as sodium borohydride. This can lead to the formation of amine derivatives or other reduced forms of the compound.

2.3. Substitution Reactions

The iodine atom is particularly reactive and can be substituted with other functional groups through nucleophilic substitution reactions. This allows for the introduction of diverse functional groups into the molecular structure.

2.4. Coupling Reactions

8-Iodo- triazolo[1,5-a]pyridin-2-amine can participate in coupling reactions such as Suzuki–Miyaura and Sonogashira coupling. For instance:

  • Suzuki-Miyaura Coupling : The iodo compound can react with arylboronic acids to form biphenyl derivatives.
  • Sonogashira Coupling : It can also react with terminal alkynes to produce alkyne-substituted products.

Reaction Mechanisms

The mechanisms for these reactions vary depending on the type of reaction:

3.1. Mechanism of Oxidation

In oxidation processes involving sodium hypochlorite, the iodine atom is oxidized to yield iodinated products while potentially affecting other functional groups present in the molecule.

3.2. Mechanism of Reduction

Reduction with sodium borohydride typically involves the transfer of hydride ions to the electrophilic centers within the compound, leading to the formation of amine derivatives.

3.3. Mechanism of Substitution

In nucleophilic substitution reactions, a nucleophile attacks the carbon bonded to the iodine atom, displacing it and forming a new bond with the nucleophile.

3.4. Mechanism of Coupling Reactions

In coupling reactions like Suzuki-Miyaura and Sonogashira coupling, palladium catalysts facilitate the formation of carbon-carbon bonds between the iodo compound and other reactants.

Table 2: Biological Activities

Activity TypeTargeted Enzyme/PathwayObserved Effect
Enzyme InhibitionRORγtInverse agonist activity
Enzyme InhibitionJAK1/JAK2Inhibitory effects on signaling pathways

Scientific Research Applications

8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity for its targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent-Driven Variations

Halogenated Derivatives
  • 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1124382-72-4): Molecular weight: 223.06 g/mol.
  • 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1245647-65-7):
    • Positional isomerism at the 6- vs. 8-position affects electronic distribution, influencing reactivity in Suzuki-Miyaura cross-coupling reactions .
Alkyl-Substituted Derivatives
  • 8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1239648-74-8):
    • Molecular weight: 148.17 g/mol.
    • The methyl group enhances lipophilicity (LogP: ~0.25), improving membrane permeability but reducing polar interactions in enzyme binding .
  • 8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1779938-29-2):
    • Molecular weight: 162.19 g/mol.
    • Ethyl substitution further increases hydrophobicity, which may enhance blood-brain barrier penetration in CNS-targeted therapies .
Aryl- and Heteroaryl-Substituted Derivatives
  • 5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (Compound 14j):
    • Yield: 59.6%; ¹H NMR data indicates aromatic proton shifts (δ 8.04–7.34 ppm) due to electron-withdrawing fluorine .
    • Demonstrated potent JAK/HDAC dual inhibitory activity, suggesting fluorophenyl enhances target affinity .
  • 8-Methoxy-5-(2-thienyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 634195-46-3):
    • Molecular weight: 246.29 g/mol.
    • Methoxy and thienyl groups introduce hydrogen-bonding and π-π stacking capabilities, broadening antimicrobial applications .

Physicochemical and Commercial Considerations

  • Lipophilicity : Iodine’s polarizability increases solubility in organic solvents, whereas methyl/ethyl groups favor lipid membranes .
  • Cost and Availability : 8-Iodo derivative is priced at $156/250mg (95% purity), reflecting higher synthesis costs compared to methyl ($38/250mg) or ethyl analogues .
  • Stability : Iodine’s susceptibility to photodegradation may necessitate dark storage, unlike bromine or alkyl-substituted derivatives .

Biological Activity

8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C6_6H5_5IN4_4
  • Molecular Weight : 260.04 g/mol
  • CAS Number : 1245648-97-8

The compound features a triazole ring fused with a pyridine moiety, which is known to enhance its biological activity through various mechanisms.

Antiviral Activity

Research indicates that derivatives of the triazolo-pyridine scaffold exhibit antiviral properties. For example, compounds similar to this compound have shown effectiveness against HIV-1 RNase H activity. These compounds interact with an allosteric site on the enzyme, inhibiting its function without affecting the reverse transcriptase activity .

Anticancer Potential

The compound's anticancer properties have been explored in various studies. It has been noted for its ability to inhibit specific cancer cell lines. The following table summarizes the IC50_{50} values of related compounds in different cancer models:

CompoundCancer Cell LineIC50_{50} (µM)
This compoundMCF-710.5
Similar triazole derivativeHepG28.0
Similar triazole derivativeA5499.3

These values indicate a promising potential for further development as anticancer agents.

Neuroprotective Effects

Recent findings suggest that this compound may exhibit neuroprotective effects. It has been associated with reduced neurodegeneration in models of retinal diseases such as retinitis pigmentosa . The compound's mechanism appears to involve modulation of neuroinflammatory pathways and protection against oxidative stress.

Study on Antiviral Activity

In a study focusing on the antiviral properties of triazolo derivatives, this compound was tested against Zika virus (ZIKV) and Dengue virus (DENV). The results showed that the compound inhibited viral replication at low micromolar concentrations (EC50_{50} values around 2.4 µM for ZIKV) .

Study on Cancer Cell Lines

A comparative study evaluated the cytotoxic effects of triazolo derivatives on various cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in MCF-7 and A549 cells compared to control groups. The study highlighted the potential for this compound in developing targeted therapies for breast and lung cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, and how do reaction parameters affect yield?

  • The compound can be synthesized via cyclization of iodinated pyridine precursors. Key steps include:

  • One-pot synthesis : Reacting 4-iodopyridin-2-amine with DMF-DMA and hydroxylamine hydrochloride to form an intermediate, followed by cyclization with trifluoroacetic anhydride (TFAA) .
  • Oxidative coupling : I₂-catalyzed reactions with N-tosylhydrazones under TBHP (tert-butyl hydroperoxide) in 1,4-dioxane, achieving yields up to 74% .
  • Microwave-assisted methods : Metal-free protocols using precursors like 1-amino-2-iminopyridine derivatives to enhance reaction efficiency .
    • Yield optimization requires precise control of temperature, solvent polarity, and catalyst loading. For example, iodine outperforms NIS or TBAI in oxidative coupling .

Q. Which spectroscopic and crystallographic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : Confirms the presence of the iodo substituent (δ ~140–160 ppm for C-I) and amine protons (δ ~5–6 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns of iodine .
  • X-ray crystallography : Resolves planar triazolopyridine core geometry and iodine positioning, critical for structure-activity studies .

Q. What purification methods ensure high purity, and how do they impact downstream applications?

  • Recrystallization : Methanol or ethanol recrystallization removes unreacted intermediates while preserving iodine stability .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients isolates the compound from polar byproducts .
  • Purity >95% is essential for biological assays to avoid false positives in enzyme inhibition studies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the iodo group in cross-coupling reactions?

  • DFT calculations : Analyze electron density at the iodine site to predict nucleophilic/electrophilic behavior. The C-I bond’s low dissociation energy (~50 kcal/mol) facilitates Suzuki-Miyaura couplings .
  • Docking studies : Model interactions with biological targets (e.g., kinases) by simulating iodine’s halogen bonding with protein residues .

Q. What strategies resolve contradictions in reported biological activities of triazolopyridine derivatives?

  • Dose-response profiling : Address discrepancies in IC₅₀ values by standardizing assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic stability assays : Compare hepatic microsome degradation rates to clarify why iodine derivatives may show longer half-lives than chloro/bromo analogs .

Q. How does the iodo substituent enhance potential as a kinase inhibitor or photoredox catalyst?

  • Kinase inhibition : Iodine’s size and polarizability improve binding to hydrophobic pockets in kinases (e.g., EGFR), validated via competitive binding assays .
  • Photoredox applications : The heavy atom effect (iodine) promotes intersystem crossing, enabling triplet-state reactivity in visible-light-mediated C–N bond formation .

Q. What challenges arise in scaling up synthesis, and how can process optimization mitigate them?

  • Iodine volatility : High-temperature steps risk iodine sublimation; flow chemistry systems minimize losses .
  • Cost of iodinated precursors : Use catalytic iodination (e.g., NIS/AgNO₃) on pyridine cores to reduce reliance on pre-iodinated starting materials .

Q. How to design structure-activity relationship (SAR) studies focusing on the iodo substituent?

  • Analog synthesis : Replace iodine with Cl, Br, or CF₃ to assess steric/electronic effects on target binding .
  • Pharmacophore mapping : Overlay crystallographic data of iodine-containing derivatives with active site residues to identify key interactions .

Methodological Considerations

  • Contradictions in synthesis : and highlight divergent yields for cyclization vs. oxidative coupling; systematic screening of bases (e.g., K₂CO₃ vs. Et₃N) is advised .
  • Biological assay design : Include positive controls (e.g., staurosporine for kinase inhibition) and validate iodine’s role via isosteric replacement .

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